ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Medicinal Chemistry Cancer Biology Trifluoromethylpyridine

Ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS 1210182-96-9) is a synthetic, small-molecule pyridine-2-carboxylate derivative characterized by a 4-trifluoromethyl substitution and a 6-phenylcarbamoyl moiety. It belongs to the broader class of trifluoromethylpyridine (TFMP) carboxamides, a structural motif widely exploited in agrochemical and pharmaceutical discovery programs.

Molecular Formula C16H13F3N2O3
Molecular Weight 338.286
CAS No. 1210182-96-9
Cat. No. B2732914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
CAS1210182-96-9
Molecular FormulaC16H13F3N2O3
Molecular Weight338.286
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22)
InChIKeyJSCCVWWQICHLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(Phenylcarbamoyl)-4-(Trifluoromethyl)Pyridine-2-Carboxylate (CAS 1210182-96-9): Core Structural Identity for Specialized Pyridinecarboxamide Procurement


Ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS 1210182-96-9) is a synthetic, small-molecule pyridine-2-carboxylate derivative characterized by a 4-trifluoromethyl substitution and a 6-phenylcarbamoyl moiety. It belongs to the broader class of trifluoromethylpyridine (TFMP) carboxamides, a structural motif widely exploited in agrochemical and pharmaceutical discovery programs [1]. The compound possesses a molecular formula of C16H13F3N2O3, a molecular weight of 338.29 g/mol, and a predicted cLogP of approximately 3.10, features that position it within favorable drug-like or probe-like chemical space [2]. Its primary application context is as a specialty building block or reference standard in medicinal chemistry and chemical biology research, rather than as a formulated end-product. Key structural identifiers include InChI Key JSCCVWWQICHLKE-UHFFFAOYSA-N and canonical SMILES CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F [3].

Why Ethyl 6-(Phenylcarbamoyl)-4-(Trifluoromethyl)Pyridine-2-Carboxylate Cannot Be Freely Substituted by Common Trifluoromethylpyridine Analogs in Rigorous Research Protocols


Within the 4-(trifluoromethyl)pyridine-2-carboxylate scaffold, seemingly minor modifications to the ester or amide substituents can drastically alter lipophilicity, hydrogen-bonding capacity, and target-binding kinetics. The ethyl ester at the 2-position influences metabolic stability and passive membrane permeability differently than the corresponding phenyl ester, carboxylic acid, or unsubstituted amide [1]. The phenylcarbamoyl group at the 6-position provides a specific hydrogen-bond donor geometry and pi-stacking surface that is structurally distinct from benzylamino or alkylamino congeners . Generic interchangeability is therefore not valid without confirming that the specific combination of the ethyl ester leaving group and the phenylcarbamoyl pharmacophore is inert to the assay or synthetic step in question. Direct experimental comparisons, while scarce for this precise compound, underscore the necessity of verifying structural identity rather than assuming functional equivalence across the subclass.

Ethyl 6-(Phenylcarbamoyl)-4-(Trifluoromethyl)Pyridine-2-Carboxylate: Direct Quantitative Differentiation Evidence Against Closest Analogs


In Vitro Cytotoxicity Against Breast Cancer Cell Lines: Potency Contextualized Against Structural Analogs

The target compound has been evaluated for cytotoxicity against MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, yielding IC50 values of 5.0 µM and 4.5 µM, respectively . These values are reported without a direct head-to-head comparator in the same study. However, a broader class-level analysis of pyridine-2-carboxylate analogs indicates that the introduction of a 4-trifluoromethyl group and a 6-phenylcarbamoyl moiety is associated with enhanced cytotoxicity relative to unsubstituted or mono-substituted pyridine-2-carboxylate cores [1]. The absence of parallel-tested comparator IC50 data means that the potency differentiation should be considered provisional, pending confirmatory side-by-side assays.

Medicinal Chemistry Cancer Biology Trifluoromethylpyridine Cytotoxicity

Predicted Lipophilicity (cLogP) as a Determinant of Membrane Permeability and Formulation Behavior

The target compound has a predicted cLogP of approximately 3.10 (computed via fragment-based method) [1]. In contrast, the closely related phenyl ester analog (CAS 1208366-35-1) has a predicted XLogP3-AA of 4.6 [2]. This lipophilicity difference of approximately 1.5 log units translates to a roughly 30-fold difference in estimated octanol-water partition coefficient, which can significantly impact aqueous solubility, membrane permeability, and non-specific protein binding. The ethyl ester variant (target compound) is predicted to reside closer to the optimal CNS drug-like lipophilicity space (cLogP 2–4), whereas the phenyl ester analog may exhibit reduced free fraction due to higher lipophilicity-driven plasma protein binding.

Physicochemical Profiling Drug Design ADME cLogP

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Implications for Permeability and Target Engagement

The target compound has a predicted topological polar surface area (TPSA) of 67.52 Ų, accompanied by 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. The analogous phenyl ester compound (CAS 1208366-35-1) exhibits 1 HBD and 7 HBA [2]. The difference in HBD count arises from the absence of the amide N–H proton in the target compound’s spectral interpretation, while the phenyl ester introduces additional oxygen atoms in the ester linkage, increasing HBA count. A TPSA below 90 Ų is generally consistent with moderate blood-brain barrier permeability potential, though the target compound’s TPSA of 67.52 suggests it may be more CNS-penetrant than compounds with TPSA exceeding 90 Ų. However, without parallel experimental permeability data (e.g., PAMPA or MDCK), this remains a computational prediction that requires experimental verification.

Physicochemical Profiling Medicinal Chemistry Blood-Brain Barrier TPSA

Molecular Weight and Rotatable Bond Count: Impact on Ligand Efficiency and Oral Bioavailability Potential

The target compound has a molecular weight (MW) of 338.29 g/mol and 6 rotatable bonds [1]. The phenyl ester analog (CAS 1208366-35-1) has a MW of 386.3 g/mol and 5 rotatable bonds [2]. The lower MW of the ethyl ester variant (ΔMW ≈ 48 g/mol) places it closer to the median MW of oral drugs (~350 g/mol) and may confer advantages in ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / heavy atom count). The additional rotatable bond in the target compound (6 vs 5) could increase conformational entropy penalty upon binding but may also facilitate induced-fit recognition in flexible binding pockets. Neither compound has reported experimental oral bioavailability data, but the MW and rotatable bond differences are consistent with moderately improved pharmacokinetic prospects for the ethyl ester variant based on established drug-likeness guidelines.

Drug-Likeness Lead Optimization Ligand Efficiency Physicochemical Properties

Ethyl 6-(Phenylcarbamoyl)-4-(Trifluoromethyl)Pyridine-2-Carboxylate: Recommended Research and Industrial Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Pre-Existing Cytotoxicity Data for Kinase or Apoptosis Pathway Targets

The compound's demonstrated in vitro cytotoxicity against MCF7 (IC50 = 5.0 µM) and MDA-MB-231 (IC50 = 4.5 µM) cell lines positions it as a tractable starting point for lead optimization programs targeting breast cancer pathways. The presence of the trifluoromethyl group and phenylcarbamoyl moiety is consistent with kinase inhibition pharmacophores [1]. Medicinal chemists can use this compound as a reference standard to benchmark newly synthesized analogs, provided they replicate the assay conditions to generate internal comparator data. Procurement for this purpose should include a Certificate of Analysis confirming purity (>95%) and structural identity via NMR and LCMS, as the SAR around the ethyl ester is sensitive to hydrolytic degradation.

Physicochemical Probe Development: Preferable Lipophilicity Profile for CNS-Targeted Screening Cascades

With a predicted cLogP of 3.10—approximately 1.5 log units lower than the corresponding phenyl ester analog [2]—this compound resides in the lipophilicity range associated with favorable CNS drug-like properties. It is well-suited as a negative control or baseline comparator in PAMPA or MDCK permeability assays where the goal is to rank-order analogs by passive diffusion. The lower logP also reduces the risk of compound aggregation at higher assay concentrations, a common pitfall with more lipophilic analogs (LogP > 4.5) in biochemical screens. Researchers should confirm experimental LogD7.4 before initiating cell-based assays.

Agrochemical Intermediate or Metabolite Reference Standard for Trifluoromethylpyridine Carboxamide Insecticides

The 4-(trifluoromethyl)pyridine-2-carboxylate core is a recognized motif in modern agrochemicals, including the commercial insecticide flonicamid [3]. Ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate can serve as a synthetic intermediate or analytical reference standard for environmental fate and metabolism studies of TFMP-based pesticides. Its well-defined structure and predicted moderate environmental persistence make it suitable for use as a certified reference material in residue analysis, provided it is sourced with documented purity and stability data.

Structure-Activity Relationship (SAR) Expansion: Exploring Ester vs. Amide Bioisosterism

The ethyl ester group is a hydrolyzable moiety that can be compared head-to-head with the corresponding carboxylic acid or amide derivatives in target engagement assays. Because the phenyl ester analog (CAS 1208366-35-1) differs in molecular weight, lipophilicity, and hydrogen-bonding capacity [2], the target compound offers a distinct profile for exploring ester bioisosterism. Researchers synthesizing focused libraries around the pyridine-2-carboxylate scaffold can use this compound as the parent ethyl ester comparator to assess how ester-to-amide or ester-to-acid conversions affect potency, selectivity, and metabolic stability.

Quote Request

Request a Quote for ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.